2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a complex organic compound belonging to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) and dimethyl sulfoxide (DMSO) for oxidative functionalization . Reducing agents and various catalysts can also be employed depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative functionalization can lead to the formation of triazolo[4,3-a]pyridine-quinoline linked diheterocycles .
Scientific Research Applications
2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its role as a PARP1 inhibitor. . The compound binds to the PARP1 enzyme, inhibiting its activity and leading to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridines: These compounds share a similar triazolo structure and are also studied for their biological activities.
Other PARP1 Inhibitors: Compounds like olaparib and rucaparib are well-known PARP1 inhibitors used in cancer therapy.
Uniqueness
2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
7-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-3-7-16(8-4-14)13-24-20(26)23-12-11-22(19(25)18(23)21-24)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDBMOMRHNVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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